molecular formula C23H24N4O4S2 B3309316 N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide CAS No. 941937-34-4

N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B3309316
CAS No.: 941937-34-4
M. Wt: 484.6 g/mol
InChI Key: HJMGWWBZLPFRDR-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-acetamide moiety and a 4-ethoxyphenyl carbamoyl group. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-exudative properties .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-3-31-20-10-8-18(9-11-20)25-21(29)12-19-13-32-23(27-19)33-14-22(30)26-17-6-4-16(5-7-17)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMGWWBZLPFRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the acetamidophenyl and ethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiazole ring or the ethoxyphenyl group.

    Reduction: This reaction can target the acetamide group or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The compound’s structural and functional similarities to other acetamide-thiazole/triazole derivatives allow for meaningful comparisons. Below, key analogs are analyzed based on substituent variations, biological activities, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3-Thiazole 4-Acetamidophenyl, 4-ethoxyphenyl carbamoyl Inferred anti-inflammatory/antimicrobial (based on analogs)
N-(4-acetamidophenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide 1,2,4-Triazole 4-Chlorophenyl, 4-methylphenyl Antimicrobial (broad-spectrum)
N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-Chlorophenyl, toluidinomethyl Antifungal (MIC: 6.25–12.5 µg/mL)
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide 1,3-Thiazole 4-Methylthiazole, m-tolyl Antibacterial (MIC: 6.25 µg/mL)

Key Observations :

  • Core Heterocycle : Replacement of the thiazole ring with a triazole (as in ) reduces antibacterial potency but enhances antifungal activity, likely due to altered electron distribution and hydrogen-bonding capacity .
  • Substituent Impact :
    • The 4-ethoxyphenyl carbamoyl group in the target compound may improve metabolic stability compared to chlorophenyl or methylphenyl groups, as ethoxy groups are less prone to oxidative degradation .
    • Sulfanyl linkage : Critical for redox-modulating activity, as seen in analogs like N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide , which showed enhanced bioavailability due to sulfur’s lipophilicity .
Physicochemical Properties
Property Target Compound N-(4-chlorophenyl)triazole analog N-(4-methylthiazole) analog
LogP ~3.2 (predicted) 2.8 3.0
Solubility (mg/mL) <0.1 (aqueous) 0.15 0.08
Hydrogen Bond Acceptors 6 7 5

Implications :

  • Higher LogP in the target compound suggests improved lipid membrane permeability, aligning with the enhanced activity of lipophilic thiazole derivatives .
  • Low aqueous solubility may limit bioavailability, a common issue addressed in analogs via prodrug strategies (e.g., esterification in methyl 2-(2-(2-m-tolylacetamido)thiazol-4-yl)acetate ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetamidophenyl)-2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide

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